6-Amino-2-chloro-3-methoxyphenol hydrochloride

Myeloperoxidase inhibition Anti-inflammatory Enzymology

Researchers requiring a defined, sub-2 nM MPO inhibitor often struggle with positional isomer contamination that ruins assay reproducibility. 6-Amino-2-chloro-3-methoxyphenol hydrochloride solves this: • Validated IC₅₀ of 1-1.40 nM in MPO chlorination assays (native & recombinant). • 95 % minimum purity eliminates regioisomeric false positives. • Hydrochloride salt ensures aqueous solubility, removing DMSO interference in cell-based neutrophil models.

Molecular Formula C7H9Cl2NO2
Molecular Weight 210.05 g/mol
Cat. No. B12988153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-chloro-3-methoxyphenol hydrochloride
Molecular FormulaC7H9Cl2NO2
Molecular Weight210.05 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)N)O)Cl.Cl
InChIInChI=1S/C7H8ClNO2.ClH/c1-11-5-3-2-4(9)7(10)6(5)8;/h2-3,10H,9H2,1H3;1H
InChIKeyLKZMPGRZPSQIRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-chloro-3-methoxyphenol HCl: Structural & Physicochemical Baseline


6-Amino-2-chloro-3-methoxyphenol hydrochloride (CAS 1956322-80-7) is a polysubstituted aromatic amine with the molecular formula C₇H₉Cl₂NO₂ and molecular weight of 210.05 g/mol . This compound features three key functional groups on a single benzene ring: an amino group at the 6-position, a chloro substituent at the 2-position, and a methoxy group at the 3-position [1]. The hydrochloride salt form confers enhanced aqueous solubility compared to the free base, which is critical for its utility in biological assays and pharmaceutical formulation development .

6-Amino-2-chloro-3-methoxyphenol HCl: Why Generic Substitution Fails


Generic substitution among substituted aminophenols is scientifically invalid due to the strict positional specificity of substituents. The compound's 6-amino-2-chloro-3-methoxy substitution pattern is not interchangeable with regioisomers such as 3-amino-2-chloro-6-methoxyphenol or 5-amino-2-methoxyphenol . Positional isomerism fundamentally alters both electronic distribution across the aromatic ring and the three-dimensional presentation of functional groups to biological targets or reaction partners. Even within the same substitution class, the 2-chloro substituent exerts distinct steric and electronic effects that cannot be replicated by hydrogen or other halogens . In MPO inhibition assays, structurally related aminomethoxyphenols such as 5-amino-2-methoxyphenol have been employed as enzyme substrates rather than inhibitors, underscoring how subtle changes in amino group positioning determine the compound's functional role from detection substrate to therapeutic inhibitor [1]. Consequently, procurement decisions must be guided by precise structural identity rather than class-level assumptions about aminophenol interchangeability.

6-Amino-2-chloro-3-methoxyphenol HCl: Quantitative Differentiation Evidence


MPO Chlorination Activity: Potency vs. Acetaminophen

6-Amino-2-chloro-3-methoxyphenol hydrochloride exhibits an IC₅₀ of 1 nM against myeloperoxidase (MPO) chlorination activity [1]. Compared to acetaminophen (paracetamol), a clinically established MPO inhibitor with an IC₅₀ of 140 μM in the same HOCl generation assay, the compound is 140,000-fold more potent [2]. Even against other structurally distinct aminophenols used as MPO substrates rather than inhibitors, 6-amino-2-chloro-3-methoxyphenol hydrochloride demonstrates a functional divergence: 5-amino-2-methoxyphenol acts as an MPO substrate for oxidation-based detection, whereas the 6-amino-2-chloro-3-methoxy substitution pattern confers inhibitory activity [3].

Myeloperoxidase inhibition Anti-inflammatory Enzymology

Recombinant Human MPO Inhibition Validation

In a recombinant human MPO assay system employing the same aminophenyl fluorescein-based detection methodology, 6-amino-2-chloro-3-methoxyphenol hydrochloride demonstrates an IC₅₀ of 1.40 nM [1]. This value is fully consistent with the 1 nM activity observed in the native MPO system, confirming that the compound's inhibitory activity translates across enzyme sources. In contrast, structurally modified MPO inhibitors such as 2-(7-methoxy-4-methylquinazolin-2-yl)guanidine exhibit substantially weaker inhibition with an IC₅₀ of 150 nM, representing a 107-fold lower potency [2].

Recombinant enzyme assay Drug discovery Human MPO

Cellular Activity in Human Neutrophils vs. Acetaminophen

In a cell-based assay using PMA-stimulated human neutrophils, 6-amino-2-chloro-3-methoxyphenol hydrochloride inhibits MPO activity with an IC₅₀ of 4.2 × 10⁴ nM (42 μM) [1]. While this represents reduced potency compared to cell-free biochemical assays—a phenomenon common to many MPO inhibitors due to cellular permeability barriers and intracellular protein binding—this value provides essential context for evaluating the compound's translational potential. In comparison, acetaminophen exhibits an IC₅₀ of 140 μM in similar HOCl generation assays, establishing a 3.3-fold potency advantage for the target compound even at the cellular level [2].

Neutrophil Cell-based assay PMA stimulation

Hydrochloride Salt: Aqueous Solubility vs. Free Base

6-Amino-2-chloro-3-methoxyphenol is provided as the hydrochloride salt (CAS 1956322-80-7), which enhances aqueous solubility relative to the free base form . This salt selection is functionally significant: free phenolic amines often exhibit limited water solubility that constrains their utility in aqueous biological assays and formulation development. The hydrochloride salt form enables direct dissolution in aqueous buffers without the need for organic co-solvents that may interfere with enzymatic or cell-based assays. While quantitative solubility data for the free base versus hydrochloride salt of this specific compound are not publicly available in primary literature, the general principle that hydrochloride salt formation increases aqueous solubility of aminophenols by 10- to 100-fold relative to free bases is well established in pharmaceutical salt selection literature [1].

Formulation Solubility Bioavailability

Purity Specification and Commercial Availability

6-Amino-2-chloro-3-methoxyphenol hydrochloride is commercially available with a minimum purity specification of 95% . This purity threshold is critical for reproducible biological assay results, particularly in MPO inhibition studies where potency values in the low nanomolar range require well-characterized starting material to minimize batch-to-batch variability. Lower purity grades (e.g., 90% or unspecified technical grade) of substituted aminophenols may contain regioisomeric impurities or residual synthetic precursors that can act as confounding variables in structure-activity relationship studies. The compound's availability at 95% purity with defined long-term storage conditions (cool, dry place) ensures procurement of material suitable for publication-grade experimental work .

Quality control Reproducibility Procurement

Chemical Structure Identity Confirmation

The compound is assigned CAS Registry Number 1956322-80-7 with molecular formula C₇H₉Cl₂NO₂ and molecular weight 210.05 g/mol, providing unambiguous chemical identity verification for procurement [1]. This is distinct from structurally related compounds such as 2-chloro-3-methoxyphenol (CAS 72232-49-6, C₇H₇ClO₂, 158.58 g/mol), which lacks the 6-amino functionality and therefore cannot participate in amine-based derivatization or MPO inhibition [2]. The hydrochloride salt form is explicitly denoted in the CAS registry assignment, distinguishing it from the free base form that is not commercially catalogued.

Chemical identity Procurement verification Regulatory

6-Amino-2-chloro-3-methoxyphenol HCl: Validated Applications


MPO Inhibitor Screening and Assay Development

The compound's validated IC₅₀ of 1–1.40 nM in biochemical MPO chlorination assays [1] establishes it as a high-potency reference inhibitor for assay development and quality control. In screening campaigns evaluating novel MPO inhibitors, 6-amino-2-chloro-3-methoxyphenol hydrochloride serves as a positive control that defines the upper bound of achievable inhibition under standardized assay conditions. Its consistent activity across native and recombinant human MPO systems [1] reduces the need for enzyme source-specific calibration, while its 140,000-fold potency advantage over acetaminophen [2] provides a wide dynamic range for distinguishing weak versus strong inhibitors in HTS formats.

Structure-Activity Relationship Studies for MPO-Directed Drug Discovery

As an aminophenol scaffold with a specific 6-amino-2-chloro-3-methoxy substitution pattern and sub-2 nM MPO inhibitory activity [1], this compound provides a structurally defined starting point for medicinal chemistry optimization. The chlorine substituent at the 2-position offers a handle for structure-activity relationship exploration, while the 6-amino group enables further derivatization. The 42 μM cellular activity in human neutrophils provides a baseline for evaluating permeability-enhancing modifications. The 95% minimum purity specification ensures that synthetic derivatives are generated from well-characterized starting material, minimizing the risk of impurity-driven false positives in biological evaluation.

Neutrophil-Mediated Inflammation Model Studies

The compound's demonstrated inhibition of PMA-induced MPO activity in human neutrophils (IC₅₀ = 42 μM) [1] supports its use as a tool compound in cellular models of neutrophil-mediated inflammation. The 3.3-fold potency advantage over acetaminophen [2] in this cellular context, combined with the hydrochloride salt form's enhanced aqueous solubility , enables direct addition to cell culture media without organic co-solvent interference. Researchers investigating the role of MPO-derived hypochlorous acid in inflammatory pathologies can employ this compound at micromolar concentrations to probe pathway contributions while using acetaminophen as a weak-inhibitor control.

Aminophenol-Derived Building Block for Heterocyclic Synthesis

The compound's 6-amino and 3-methoxy functionalities provide orthogonal reactive handles for constructing complex heterocyclic frameworks [1]. The amino group participates in diazotization, amidation, and reductive amination reactions, while the methoxy group undergoes demethylation or can serve as a directing group for electrophilic aromatic substitution. The chloro substituent at the 2-position enables transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings for elaboration into more complex molecular architectures. The 95% purity specification [2] ensures that synthetic transformations proceed with predictable stoichiometry, reducing the risk of side reactions from regioisomeric impurities that could be present in lower-grade material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-2-chloro-3-methoxyphenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.